molecular formula C10H9Cl2N3O B8015623 3-(2,3-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine

3-(2,3-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B8015623
M. Wt: 258.10 g/mol
InChI Key: QUOJJTSYDCZOTB-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a dichlorophenoxy group attached to a pyrazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-(2,3-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine is unique due to its specific combination of a dichlorophenoxy group and a pyrazole ring, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has shown significant potential in inducing apoptosis in cancer cells, making it a valuable compound for medicinal research .

Properties

IUPAC Name

3-(2,3-dichlorophenoxy)-1-methylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O/c1-15-5-7(13)10(14-15)16-8-4-2-3-6(11)9(8)12/h2-5H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOJJTSYDCZOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC2=C(C(=CC=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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